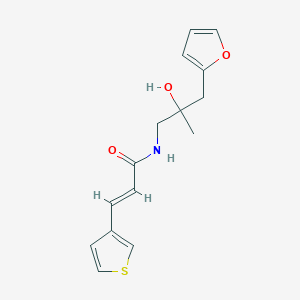

(E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-3-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-3-yl)acrylamide, also known as FTY720, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTY720 was first identified as a potential immunomodulatory agent in the early 1990s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential applications.

Aplicaciones Científicas De Investigación

Novel Chemical Compounds for Inhibition of SARS Coronavirus Helicase

A study by Lee et al. (2017) discovered a novel chemical compound closely related to (E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-3-yl)acrylamide, which suppresses the enzymatic activities of SARS coronavirus helicase. This compound demonstrated significant potential in inhibiting ATP hydrolysis and DNA unwinding activities of the virus, suggesting its utility in developing inhibitors against SARS coronavirus (Lee et al., 2017).

Room-Temperature RAFT Polymerization for Drug Delivery

Convertine et al. (2004) reported the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, a compound structurally similar to (E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-3-yl)acrylamide. This process is significant for drug delivery applications, emphasizing the role of suitable RAFT chain transfer agents and initiating species (Convertine et al., 2004).

Mitigating Toxic Compounds in Food

Anese et al. (2013) investigated strategies to mitigate acrylamide and furanic compounds in food. These compounds, including furan, are known to be toxic and potentially carcinogenic. The research focused on technological measures to reduce their levels in food, highlighting the importance of understanding the behavior of furan-related compounds in various applications (Anese et al., 2013).

Cyclization of Mercaptomethyl Derivatives

Pevzner (2021) explored the cyclization of mercaptomethyl derivatives of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates. This study is relevant due to the structural similarities with the compound , contributing to the understanding of cyclization reactions in furan-containing compounds (Pevzner, 2021).

Intramolecular Cyclization under Camps Conditions

Mochalov et al. (2016) studied the Camps cyclization of N-(2-Acylaryl)benzamides and analogous compounds, including thiophene-2-, and furan-2-carboxamides. This research is pertinent due to the involvement of furan and thiophene structures, which are components of the compound (Mochalov et al., 2016).

Synthesis of Indeno Thiophenes and Furans with Acrylic Acid Unit

Jeon and Lee (2008) conducted a study on the synthesis of indenothiophenes and indenofurans containing acrylic acid units, which is relevant due to the presence of furan and acrylamide structures in the compound being investigated (Jeon & Lee, 2008).

Drug Release from Hydrogels with Thermosensitive Derivatives

Gasztych et al. (2019) researched the impact of a hydrophilic co-monomer on the drug release from hydrogels containing thermosensitive N-(isopropyl)acrylamide derivatives. This study is pertinent due to the thermosensitive and hydrogel-related properties of similar acrylamide derivatives (Gasztych et al., 2019).

Propiedades

IUPAC Name |

(E)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-thiophen-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-15(18,9-13-3-2-7-19-13)11-16-14(17)5-4-12-6-8-20-10-12/h2-8,10,18H,9,11H2,1H3,(H,16,17)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHJYZZOKLHKJC-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C=CC2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC=CO1)(CNC(=O)/C=C/C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2834289.png)

![5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2834291.png)

![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2834300.png)

![N-Methyl-N-[(2-methylphenyl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2834303.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide](/img/structure/B2834308.png)